REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[C:7](OP(Cl)O[C:4]2=[CH:3][CH:2]=1)=O.[N:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[CH2:19](Cl)Cl>CC[N+](CC)(CC)CC.[Br-]>[CH:6]1[C:5]2[C:4](=[N:13][C:18]3[C:17]([CH:7]=2)=[CH:16][CH:15]=[CH:14][CH:19]=3)[CH:3]=[CH:2][CH:1]=1 |f:3.4|
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C(=O)OP(O2)Cl
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
catalyst
|
Smiles
|
CC[N+](CC)(CC)CC.[Br-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added the DMT-protected pseudonucleoside of Example 2, paragraph A (0.55 g; 0.8 mmol)
|
Type
|
CUSTOM
|
Details
|
The organic solution was separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography
|
Type
|
WASH
|
Details
|
eluted with 1% Et3N/CH2Cl2, 1% Et3N/1%CH3OH/CH2Cl2
|
Type
|
WASH
|
Details
|
The combined fraction of the product was washed with 1M TEAB aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=NC3=CC=CC=C3C=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.19 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |